molecular formula C27H33N5O2S B2713017 N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 421563-85-1

N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2713017
CAS RN: 421563-85-1
M. Wt: 491.65
InChI Key: NSPILFDWJFOCOG-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H33N5O2S and its molecular weight is 491.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from similar structural frameworks have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds are evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory effects. Compounds exhibiting the highest inhibitory activity on COX-2 selectivity demonstrated promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Development of PET Radioligands : Analogues of the structure have been explored as PET radioligands for imaging serotonin 5-HT1A receptors. These studies aim to improve in vivo quantification of 5-HT1A receptors, which play a crucial role in neuropsychiatric disorders. The development of these radioligands involves synthesizing fluorinated derivatives, evaluating their biological properties, and assessing their potential for clinical and pharmacological investigations (García et al., 2014).

Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones, closely related in structure to the compound , have been determined to understand their mechanism of action. These studies contribute to the development of new therapeutic agents for epilepsy and other seizure disorders (Kubicki et al., 2000).

Pharmacological Studies

Evaluation of 5-HT Receptor Antagonists : Research into the pharmacological profiles of compounds structurally similar to N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has provided insights into their potential as 5-HT receptor antagonists. These studies have involved the synthesis, characterization, and evaluation of novel fused thiophene derivatives, highlighting their role in investigating serotonin receptors and their potential therapeutic applications (El-kerdawy et al., 2010).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2S/c1-19-23-25(32-16-14-31(15-17-32)21-8-10-22(34-2)11-9-21)29-18-30-27(23)35-24(19)26(33)28-13-12-20-6-4-3-5-7-20/h6,8-11,18H,3-5,7,12-17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPILFDWJFOCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

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